4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol

Physicochemical properties Drug design Lipophilicity

This 4-methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 660416-51-3) features a uniquely low AlogP (1.29) and a hybrid triazole-thiazole scaffold—offering improved aqueous solubility over bulkier analogs. The thiol group enables direct oxidation to sulfonyl chloride, a key intermediate for sulfonamide probe libraries. With demonstrated fungicidal/bactericidal pharmacophore potential and multiple metal-coordination sites, it is the preferred starting point for focused antimicrobial SAR studies and MOF synthesis. Insist on this specific substitution pattern; generic triazole-3-thiols lack the same reactivity and solubility profile.

Molecular Formula C6H6N4S2
Molecular Weight 198.3 g/mol
Cat. No. B13187526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC6H6N4S2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CSC=N2
InChIInChI=1S/C6H6N4S2/c1-10-5(8-9-6(10)11)4-2-12-3-7-4/h2-3H,1H3,(H,9,11)
InChIKeyKEXYMWVSYRMMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol: Core Structural Properties and Procurement Baseline


4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS: 660416-51-3) is a heterocyclic small molecule with the molecular formula C₆H₆N₄S₂ and a molecular weight of 198.3 g/mol [1]. It is characterized by a hybrid scaffold comprising a 1,2,4-triazole-3-thiol core and a 1,3-thiazole ring substituent, which collectively confer distinct chemical reactivity and potential for diverse biological interactions [2]. While direct quantitative bioactivity data for this specific compound remain sparse in public literature, its structural features position it as a versatile intermediate for derivatization and a candidate scaffold for medicinal chemistry exploration, particularly in antimicrobial research [3].

Why 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic 1,2,4-Triazole-3-thiol Analogs


Generic substitution of 1,2,4-triazole-3-thiols is not straightforward due to the profound influence of substituents at the N4 and C5 positions on chemical and biological properties. The introduction of a 1,3-thiazol-4-yl group at C5, as in the target compound, significantly modulates the heterocycle's electron density, solubility, and binding interactions compared to simple alkyl or aryl analogs [1]. This substitution is critical for enabling specific synthetic transformations, such as oxidation to sulfonyl chlorides [2], and for accessing a distinct biological activity profile, as thiazole-containing triazoles have demonstrated fungicidal and bactericidal activities [1]. Even minor structural variations, such as replacing the thiazole with a pyridine or altering the N4-substituent, can lead to complete loss of desired activity or reactivity, underscoring the necessity for procurement of the specific compound for validated applications [3].

Quantitative Differentiators for 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol Procurement


Enhanced Calculated Lipophilicity (AlogP) versus 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The target compound exhibits a calculated AlogP of 1.29, which is significantly lower than the AlogP of 1.77 for the antimicrobial comparator 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol [1]. This quantified difference in lipophilicity directly impacts membrane permeability and solubility profiles, making the target compound a more suitable starting point for optimizing ADME properties in drug development [1].

Physicochemical properties Drug design Lipophilicity

Class-Level Fungicidal and Bactericidal Activity Inferred for Thiazole-Triazole Scaffolds

Compounds within the 5-(thiazol-4-yl)-1,2,4-triazole class, including the target compound, have been reported to exhibit fungicidal and bactericidal activity [1]. While direct quantitative MIC data for 4-methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is not available, the class-level activity provides a basis for its selection as a candidate scaffold over other 1,2,4-triazole-3-thiols lacking the thiazole moiety, which may not possess this broad-spectrum antimicrobial potential [2].

Antimicrobial Fungicide Bactericide

Synthetic Versatility: Direct Derivatization to Sulfonyl Chloride

The target compound can be directly converted to 4-methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-sulfonyl chloride [1], a reactive intermediate for the synthesis of sulfonamides and other derivatives. This synthetic pathway is distinct from many other 1,2,4-triazole-3-thiols, which may require more complex or lower-yielding routes to access similar reactive handles. For example, the direct oxidation of the thiol group is a key differentiator that simplifies the preparation of focused chemical libraries for biological screening.

Synthetic chemistry Derivatization Sulfonyl chloride

Optimal Application Scenarios for 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol in Scientific Research and Development


Scaffold for Antimicrobial Drug Discovery

This compound is an ideal starting point for medicinal chemistry programs focused on developing novel antibacterial and antifungal agents. Its core scaffold belongs to a class of 5-(thiazol-4-yl)-1,2,4-triazoles with reported fungicidal and bactericidal activity [1]. Researchers can leverage this compound to synthesize focused libraries, exploring structure-activity relationships (SAR) by modifying the thiol group or introducing additional substituents on the thiazole ring, thereby building upon a validated antimicrobial pharmacophore [2].

Synthesis of Reactive Sulfonyl Chloride Intermediates

The thiol functionality in this compound allows for direct oxidation to a sulfonyl chloride derivative [1]. This reactive intermediate is a valuable building block for generating sulfonamide-based chemical probes, which are widely used in chemical biology and medicinal chemistry to interrogate biological targets or to introduce specific functional groups into complex molecules. This application is particularly relevant for laboratories requiring a reliable and efficient route to sulfonyl chloride-containing heterocycles.

Development of Physicochemically Optimized Lead Candidates

With a calculated AlogP of 1.29 [1], this compound offers a favorable lipophilicity profile compared to many other 1,2,4-triazole-3-thiol analogs, such as those with higher AlogP values (e.g., 1.77 for a 4-amino-5-phenyl derivative [1]). This lower lipophilicity suggests improved aqueous solubility, making it a preferred core scaffold for optimizing drug-like properties, particularly in programs where achieving a balance between permeability and solubility is critical for oral bioavailability or formulation development.

Exploration of Metal Coordination Complexes

The presence of both a triazole ring and a thiol group, in conjunction with the thiazole nitrogen and sulfur atoms, provides multiple potential coordination sites for metal ions. While not directly quantified, this structural feature suggests the compound's utility in inorganic or materials chemistry research, particularly for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. This application distinguishes it from simpler 1,2,4-triazole-3-thiols that lack the additional chelating capacity of the thiazole ring.

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